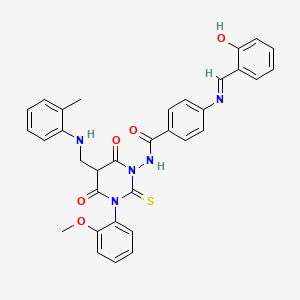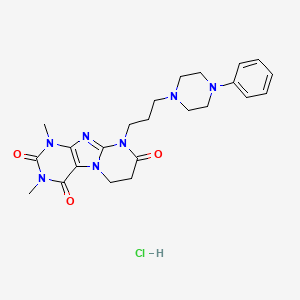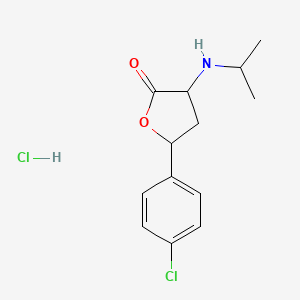
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, 2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl ester is a complex organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, organic synthesis, and materials science due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyridine ring, the introduction of various substituents, and the final esterification. Each step would require specific reagents and conditions, such as:
Formation of the pyridine ring: This might involve cyclization reactions using precursors like β-ketoesters and ammonia or amines.
Introduction of substituents: This could involve nitration, alkylation, and acylation reactions under controlled conditions.
Esterification: This final step would likely involve the reaction of the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to maintain consistent conditions and improve yield. The use of automated systems for reagent addition and temperature control would be crucial.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions might target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
In medicine, it could be investigated for its pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring and carboxylic acid functional group.
1,4-Dihydro-2,6-dimethyl derivatives: These compounds share the dihydropyridine structure with methyl groups.
4-(3-Nitrophenyl) derivatives: These compounds share the nitrophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
属性
CAS 编号 |
133147-24-7 |
|---|---|
分子式 |
C30H36ClN5O6 |
分子量 |
598.1 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 5-[ethoxy(methyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H36ClN5O6/c1-5-42-33(4)29(37)26-20(2)32-21(3)27(28(26)22-7-6-8-25(19-22)36(39)40)30(38)41-18-17-34-13-15-35(16-14-34)24-11-9-23(31)10-12-24/h6-12,19,28,32H,5,13-18H2,1-4H3 |
InChI 键 |
HTTHWVOTPBWVSY-UHFFFAOYSA-N |
规范 SMILES |
CCON(C)C(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C4=CC=C(C=C4)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)


